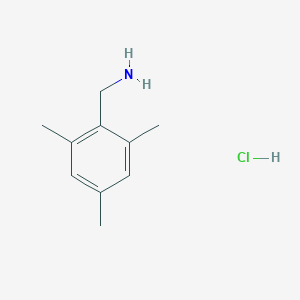

(2,4,6-Trimethylphenyl)methanamine hydrochloride

Overview

Description

“(2,4,6-Trimethylphenyl)methanamine hydrochloride”, also known as mesitylmethanamine hydrochloride, is a compound used in organic chemistry and pharmaceutical industries. It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of “(2,4,6-Trimethylphenyl)methanamine hydrochloride” is C10H16ClN. The InChI code is 1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H .Physical And Chemical Properties Analysis

“(2,4,6-Trimethylphenyl)methanamine hydrochloride” is a liquid at room temperature . Its molecular weight is 185.69 g/mol. More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Peptide Synthesis Enhancements

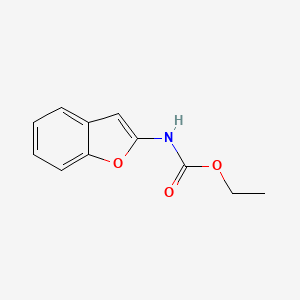

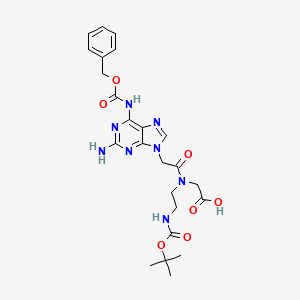

The compound serves as a crucial intermediate in peptide synthesis. For instance, it has been used to obtain crystalline hydrochlorides of L-asparagine and L-glutamine esters, which are then employed to synthesize benzyloxycarbonyl peptide esters. These esters are convertible into free peptides under mild conditions, indicating the compound's utility in producing specific peptide sequences (F. Stewart, 1967).

Catalysis and Synthesis of Phosphinites

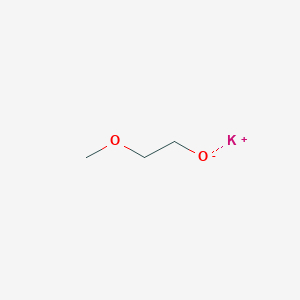

In catalysis, the compound has been involved in the asymmetric synthesis of P-stereogenic diarylphosphinites. These phosphinites are synthesized with high enantioselectivity and can be converted into various phosphines and their derivatives, showcasing the compound's role in creating chiral catalysts and intermediates with potential applications in pharmaceuticals and materials science (Yinhua Huang et al., 2014).

Organic Synthesis and Oxidation Processes

The compound has also facilitated the oxidation of trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen in the presence of copper(II) chloride-amine hydrochloride systems. This showcases its utility in organic synthesis, particularly in the efficient and environmentally friendly oxidation of organic compounds (M. Shimizu et al., 1992).

Polymer and Material Science

In the realm of material science, (2,4,6-Trimethylphenyl)methanamine hydrochloride derivatives have been synthesized and characterized for use as pre-catalysts in the polymerization of lactide. This has implications for producing polylactide, a biodegradable polymer, demonstrating the compound's potential in sustainable materials development (Kyuong Seop Kwon et al., 2015).

Advanced Materials and Photocatalysis

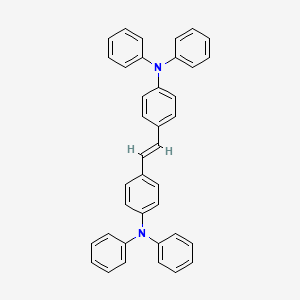

Further, in advanced material synthesis, derivatives of (2,4,6-Trimethylphenyl)methanamine have been used in the preparation of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes exhibit potential for use in light-emitting devices and photocatalysis, indicating the compound's role in developing new materials for electronic and photonic applications (S. Lai et al., 1999).

Mechanism of Action

Safety and Hazards

“(2,4,6-Trimethylphenyl)methanamine hydrochloride” is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is “Danger”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

(2,4,6-trimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPQBWYHCOHVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4,6-Trimethylphenyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3250299.png)

![4-[6-Bromo-4-(2-chlorophenyl)quinolin-2-yl]phenol](/img/structure/B3250304.png)

![4-[Benzyl(methyl)amino]cyclohexan-1-one](/img/structure/B3250324.png)

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3250335.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]propanoate](/img/structure/B3250341.png)

![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)